Hex-1-yn-1-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-yn-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hexynyl chain. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-1-yn-1-ylboronic acid can be synthesized through various methods. One common approach involves the borylation of alkynes using diborane or other boron-containing reagents under specific conditions. For instance, the reaction of hex-1-yne with a boron reagent in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Hex-1-yn-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Various substituted boronic acids and esters.
Scientific Research Applications
Hex-1-yn-1-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hex-1-yn-1-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and in medicinal chemistry. The boronic acid group acts as a Lewis acid, facilitating the formation of these reversible bonds .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: Hex-1-yn-1-ylboronic acid is unique due to its alkyne group, which imparts distinct reactivity compared to other boronic acids. For instance, the presence of the alkyne group allows for additional reactions such as alkyne-azide cycloaddition, which is not possible with phenylboronic acid or methylboronic acid .
Properties
CAS No. |
1237739-81-9 |
---|---|
Molecular Formula |
C6H11BO2 |
Molecular Weight |
125.96 g/mol |
IUPAC Name |
hex-1-ynylboronic acid |
InChI |
InChI=1S/C6H11BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-4H2,1H3 |
InChI Key |
KPYOLPBVGNIVIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.